![molecular formula C16H27Cl2N5 B2409643 (1S,3S)-3-N-(5-Pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride CAS No. 2416874-75-2](/img/structure/B2409643.png)
(1S,3S)-3-N-(5-Pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KB-0742 Dihydrochloride is a potent, selective, and orally bioavailable inhibitor of cyclin-dependent kinase 9 (CDK9). It has shown significant potential in preclinical studies for treating various cancers, particularly those driven by transcriptional addiction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KB-0742 Dihydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized to achieve high purity and selectivity for CDK9 inhibition .
Industrial Production Methods
Industrial production of KB-0742 Dihydrochloride involves large-scale synthesis under controlled conditions to ensure consistency and quality. The process includes rigorous purification steps to achieve the desired purity levels required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
KB-0742 Dihydrochloride primarily undergoes reactions related to its interaction with CDK9. These reactions include:
Phosphorylation: KB-0742 Dihydrochloride inhibits the phosphorylation of RNA polymerase II, a critical step in transcription elongation.
Binding Interactions: The compound binds selectively to CDK9, preventing its interaction with other proteins and disrupting transcriptional networks.
Common Reagents and Conditions
The reactions involving KB-0742 Dihydrochloride typically occur under physiological conditions, with the compound being administered orally. The specific reagents used in its synthesis are proprietary .
Major Products Formed
The primary product of KB-0742 Dihydrochloride’s interaction with CDK9 is the inhibition of transcriptional elongation, leading to reduced expression of oncogenic proteins and subsequent cancer cell death .
Scientific Research Applications
KB-0742 Dihydrochloride has several scientific research applications, including:
Cancer Research: It has shown efficacy in preclinical models of sarcoma, chordoma, and small-cell lung cancer
Transcriptional Regulation Studies: The compound is used to study the role of CDK9 in transcriptional regulation and its impact on cancer cell proliferation.
Drug Development: KB-0742 Dihydrochloride serves as a lead compound for developing new CDK9 inhibitors with improved efficacy and safety profiles.
Mechanism of Action
KB-0742 Dihydrochloride exerts its effects by selectively inhibiting CDK9. CDK9 is a serine-threonine kinase involved in transcriptional elongation through the phosphorylation of RNA polymerase II. By inhibiting CDK9, KB-0742 Dihydrochloride disrupts transcriptional networks, leading to the inhibition of cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Flavopiridol: Another CDK9 inhibitor with broader kinase inhibition profiles.
Dinaciclib: A CDK inhibitor with activity against multiple CDKs, including CDK9.
SNS-032: A selective inhibitor of CDK2, CDK7, and CDK9.
Uniqueness of KB-0742 Dihydrochloride
KB-0742 Dihydrochloride is unique due to its high selectivity for CDK9 and its oral bioavailability. This selectivity reduces off-target effects and improves its safety profile compared to other CDK inhibitors .
Properties
IUPAC Name |
(1S,3S)-3-N-(5-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5.2ClH/c1-3-11(4-2)14-10-16(19-13-6-5-12(17)9-13)21-15(20-14)7-8-18-21;;/h7-8,10-13,19H,3-6,9,17H2,1-2H3;2*1H/t12-,13-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUPXOLLHVLWQF-NJHZPMQHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NC2=CC=NN2C(=C1)NC3CCC(C3)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)C1=NC2=CC=NN2C(=C1)N[C@H]3CC[C@@H](C3)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


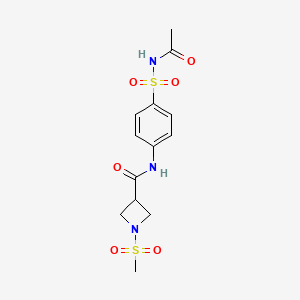
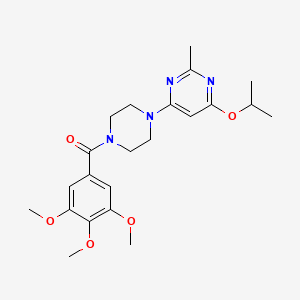
![4-[(4-Ethylcyclohexyl)oxy]benzene-1-sulfonamide](/img/structure/B2409566.png)
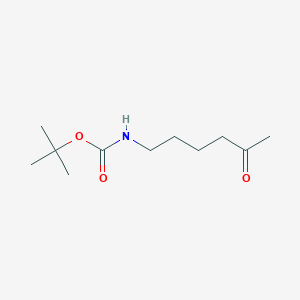
![N1-(4-methylbenzyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2409568.png)

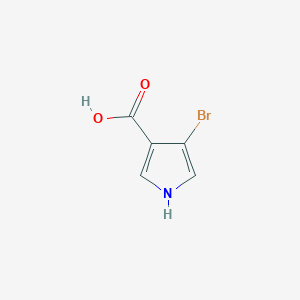
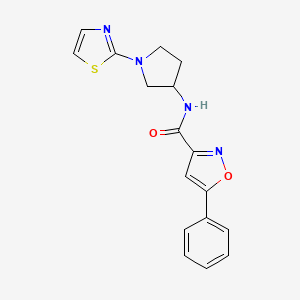
![1-(3-Chloro-4-fluorobenzenesulfonyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2409577.png)
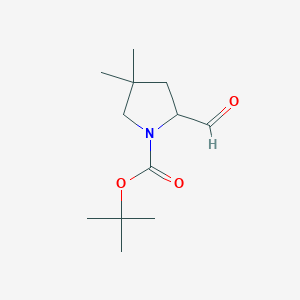
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1H-indole-5-carboxamide](/img/structure/B2409580.png)
![Methyl (E)-4-[(2,3-difluorophenyl)methyl-[(1-methylpyrazol-4-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2409582.png)
